Physicochemical properties of (5-Chloropyridin-3-yl)boronic acid hydrochloride
Physicochemical properties of (5-Chloropyridin-3-yl)boronic acid hydrochloride
Topic: Physicochemical properties of (5-Chloropyridin-3-yl)boronic acid hydrochloride Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.[1][2]
Advanced Physicochemical Profiling & Application Guide
Executive Summary
(5-Chloropyridin-3-yl)boronic acid hydrochloride (CAS 2096339-34-1) is a high-value heterocyclic building block employed primarily in the synthesis of complex pharmaceutical agents via Suzuki-Miyaura cross-coupling.[1][2][3] While the free acid form (CAS 872041-85-5) is common, the hydrochloride salt variant offers distinct advantages in terms of shelf-stability and solubility profile, albeit requiring modified stoichiometric handling during catalysis.[1][2] This guide provides a comprehensive analysis of its physicochemical behavior, stability mechanisms, and optimized experimental protocols.[1][2]
Chemical Identity & Structural Analysis[1][4][5]
The hydrochloride salt exists as a protonated pyridinium species.[1] This protonation significantly alters the solubility and storage stability compared to the zwitterionic or neutral free acid forms.[1][2]
Table 1: Chemical Specification
| Property | Detail |
| Chemical Name | (5-Chloropyridin-3-yl)boronic acid hydrochloride |
| Free Acid CAS | 872041-85-5 |
| HCl Salt CAS | 2096339-34-1 |
| Molecular Formula | C₅H₅BClNO₂[1][2][4][5][6][7] · HCl |
| Molecular Weight | 193.82 g/mol (Salt); 157.36 g/mol (Free Acid) |
| Appearance | White to off-white crystalline solid |
| SMILES | OB(O)C1=CC(Cl)=CN=C1.Cl |
| Key Functional Groups | Boronic acid (Lewis acid), Pyridine nitrogen (Lewis base), Chloride (EWG) |
Physicochemical Profile
Electronic Properties & pKa Modulation
The 5-chloro substituent exerts a strong electron-withdrawing group (EWG) effect via induction (-I), which significantly impacts the acidity of both the pyridine nitrogen and the boronic acid moiety compared to the unsubstituted parent (3-pyridylboronic acid).[1][2]
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Pyridine Nitrogen pKa: The parent pyridine has a pKa of ~5.[1][2]2. The 3-boronic acid group lowers this to ~4.[1][2]0. The addition of the 5-chloro group further suppresses the basicity, estimating the pKa(PyH+) at ~2.5 – 3.0 .[1][2] This means the HCl salt is stable in solid form but will readily deprotonate in standard buffered solutions above pH 3.[1][2]
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Boronic Acid pKa: The boronic acid moiety typically has a pKa of ~8.8 (phenylboronic acid).[1][2] The electron-deficient pyridyl ring increases the Lewis acidity of the boron center, lowering the pKa to ~7.8 – 8.2 .[1][2] This facilitates the formation of the reactive boronate "ate" complex at milder pH levels than phenyl analogs.[1][2]
Solubility & Solution State Speciation
Unlike the free acid, which can suffer from poor solubility due to intermolecular hydrogen bonding (sugar-loaf dimers) and zwitterion formation, the hydrochloride salt exhibits enhanced solubility in polar protic solvents.[1][2]
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Preferred Solvents: Methanol, DMSO, Water (acidic pH).[1][2]
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Speciation Equilibrium: In solution, the compound exists in a dynamic equilibrium between the monomeric acid, the trimeric boroxine (anhydride), and the tetrahedral boronate anion (at high pH).[1][2]
Diagram 1: Boronic Acid Speciation & Equilibrium
Description: This diagram illustrates the pH-dependent speciation of the compound, detailing the transition from the cationic HCl salt to the neutral free acid, and finally to the reactive boronate anion, alongside the reversible dehydration to the boroxine trimer.[1][2][8]
[1][2]
Reactivity & Stability
Protodeboronation Susceptibility
A critical instability mechanism for heterocyclic boronic acids is protodeboronation—the cleavage of the C-B bond to yield the hydro-deboronated arene (3-chloropyridine).[1][2]
-
Risk Profile: Moderate. While 3-pyridyl isomers are significantly more stable than 2-pyridyl isomers (which form unstable zwitterionic intermediates), the presence of the 5-chloro group renders the ring electron-deficient.[1][2] This increases susceptibility to nucleophilic attack at the boron, but also stabilizes the transient anion intermediate if cleavage occurs.[1][2]
-
Operational Implication: Avoid prolonged heating (>80°C) in strong aqueous base without a catalyst present.[1][2] Use anhydrous bases (e.g., K₃PO₄, Cs₂CO₃) in organic solvents if protodeboronation is observed.[1][2]
Suzuki-Miyaura Coupling Efficiency
The hydrochloride salt requires a specific stoichiometric adjustment.[1][2] Standard protocols using 2.0 equivalents of base will be insufficient because 1.0 equivalent is immediately consumed to neutralize the HCl counterion.[1][2]
Correct Base Stoichiometry:
-
Recommended: Use 3.0 to 3.5 equivalents of base (e.g., Na₂CO₃, K₂CO₃) to ensure sufficient concentration for the formation of the reactive boronate species.[1][2]
Diagram 2: Modified Suzuki Catalytic Cycle
Description: The catalytic cycle explicitly showing the neutralization of the HCl salt prior to the transmetallation step, a critical detail often missed in standard protocols.[1][2]
[1][2]
Experimental Protocols
Storage & Handling[1]
-
Hygroscopicity: The HCl salt is hygroscopic.[1][2] Moisture absorption can lead to partial hydrolysis or stoichiometry errors.[1][2]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Container: Tightly sealed amber glass vials.
Preparation of Stock Solutions
Objective: Prepare a 0.5 M stock solution for high-throughput screening.
-
Solvent Selection: DMSO (anhydrous) is preferred for stability.[1][2] Methanol is suitable if immediate use is intended.[1][2]
-
Weighing: Weigh 96.9 mg of the HCl salt (MW: 193.82) into a tared vial.
-
Dissolution: Add 1.0 mL of DMSO. Vortex until fully dissolved.[1][2]
Optimized Suzuki Coupling Protocol (Microwave)
Target: Coupling with an aryl bromide.
-
Reagents:
-
Procedure:
-
Workup: Dilute with EtOAc, wash with water.[1] The pyridine product may be retained in the organic layer; however, if the product is basic, ensure the aqueous layer pH is basic (>10) during extraction to prevent protonation and loss to the aqueous phase.[1][2]
Safety & Toxicology (SDS Summary)
-
Signal Word: Warning.
-
Hazard Statements:
-
Handling: Wear nitrile gloves and safety goggles.[1][2] Use in a fume hood to avoid inhalation of dust.[1][2]
-
First Aid: In case of contact, rinse thoroughly with water.[1][2][7] If inhaled, move to fresh air.[1][2][7]
References
-
Chemical Identity & Properties: PubChem Compound Summary for CID 2734378 (3-Pyridinylboronic acid) and derivatives. National Center for Biotechnology Information (2025).[1][2]Link[1][2]
-
Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation."[1][2] Journal of the American Chemical Society, 139(37), 13156–13165 (2017).[1][2] Link[1][2]
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Boronic Acid pKa Studies: Adamczyk-Woźniak, A., et al. "Acidity and Crystal Structures of Phenylboronic Acids."[1][2] Journal of Molecular Structure, 1040, 153-161 (2013).[1][2] Link[1][2]
-
Suzuki Coupling of Pyridyl Boronates: Billingsley, K., & Buchwald, S. L.[1][2] "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids." Journal of the American Chemical Society, 129(11), 3358-3366 (2007).[1][2] Link[1][2]
-
Safety Data: Sigma-Aldrich Safety Data Sheet for 5-Chloro-3-pyridineboronic acid (2024).[1][2] Link[1][2]
Sources
- 1. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1072945-69-7|(4-Chloropyridin-3-yl)boronic acid hydrochloride|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 5-chloropyridine-3-boronic acid (C5H5BClNO2) [pubchemlite.lcsb.uni.lu]
- 5. (5-CHLOROPYRIDIN-3-YL)BORONIC ACID | CAS 872041-85-5 [matrix-fine-chemicals.com]
- 6. 5-Chloropyridine-3-boronic acid, 95% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 7. fishersci.be [fishersci.be]
- 8. (5-chloropyridin-3-yl)boronic acid hydrochloride (CAS No. 2096339-34-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]
